molecular formula C16H12O5 B2847699 (Z)-methyl 2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate CAS No. 71620-30-9

(Z)-methyl 2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate

Cat. No.: B2847699
CAS No.: 71620-30-9
M. Wt: 284.267
InChI Key: KLCNQGUDKDKPDG-ZSOIEALJSA-N
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Description

(Z)-Methyl 2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate is a benzofuran derivative featuring a fused bicyclic structure with a methylfuran substituent at the 2-position and a methyl ester at the 5-position. The (Z)-stereochemistry of the exocyclic double bond between the benzofuran core and the 5-methylfuran moiety is critical to its conformational stability and intermolecular interactions. This compound belongs to a broader class of synthetic benzofurans, which are extensively studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . Structural characterization of such compounds typically employs X-ray crystallography, with refinement tools like SHELX ensuring accurate determination of stereochemistry and hydrogen-bonding patterns .

Properties

IUPAC Name

methyl (2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-9-3-5-11(20-9)8-14-15(17)12-7-10(16(18)19-2)4-6-13(12)21-14/h3-8H,1-2H3/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCNQGUDKDKPDG-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=CC(=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C=CC(=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate typically involves multiple steps, starting with the construction of the benzofuran core. One common approach is the Knoevenagel condensation reaction, where a suitable aldehyde or ketone reacts with a compound containing an active methylene group in the presence of a base. The reaction conditions often require a mild base, such as piperidine or triethylamine, and a solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can help achieve higher yields and purity. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The furan ring can be oxidized to form a corresponding carboxylic acid derivative.

  • Reduction: : The carbonyl group in the benzofuran core can be reduced to an alcohol.

  • Substitution: : The carboxylate group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles such as amines and alcohols can be used, with reaction conditions typically involving heating and the presence of a catalyst.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or their derivatives.

  • Reduction: : Production of alcohols.

  • Substitution: : Formation of esters, amides, or other substituted carboxylate derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology

In biological research, (Z)-methyl 2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate can be used as a probe to study enzyme activities and metabolic pathways. Its fluorescence properties may also be exploited in imaging techniques.

Medicine

The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development, especially in the treatment of diseases related to oxidative stress and inflammation.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other colorants. Its chemical stability and reactivity make it suitable for various applications in material science and engineering.

Mechanism of Action

The mechanism by which (Z)-methyl 2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would depend on the biological context and the specific targets being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzofuran Derivatives

Structural and Functional Group Variations

The target compound is compared below with three analogs (Table 1) to highlight substituent effects on physicochemical and biological properties.

Table 1: Structural and Functional Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Biological Activity Reference
(Z)-Methyl 2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate 5-Methylfuran, methyl ester ~316.3 Furan, ester, ketone Under investigation (potential antimicrobial)
Methyl 5-chloro-1-benzofuran-2-carboxylate 5-Chloro, methyl ester ~224.6 Chloro, ester Moderate antifungal activity
(Z)-2-(2,4-Dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 5-methoxy-2-phenylbenzofuran-3-carboxylate 2,4-Dimethoxyphenyl, phenyl, methoxy ~622.6 Methoxy, phenyl, ester Anticancer (in vitro cytotoxicity)
6,7-Dichloro-5-[(Z)-methoxy(oxido)-λ⁵-azanylidene-λ⁴-sulfanyl]-1-benzofuran-2-carboxylic acid Dichloro, sulfanyl, nitroso ~396.2 Chloro, sulfonic acid Antibacterial (Gram-positive strains)

Key Observations :

  • Substituent Impact on Bioactivity: The chloro and dichloro derivatives (Table 1, entries 2 and 4) exhibit pronounced antimicrobial activity due to halogen-induced electron withdrawal, enhancing membrane penetration . In contrast, the methoxy and phenyl groups in entry 3 improve lipophilicity, correlating with anticancer efficacy .
  • This contrasts with the smaller chloro substituent, which minimizes steric hindrance .
Physicochemical Properties
  • Hydrogen Bonding : The ketone and ester groups in the target compound facilitate hydrogen bonding, akin to the carboxylic acid in entry 4. Such interactions influence crystal packing and solubility .
  • Ring Puckering: The dihydrobenzofuran core exhibits nonplanar puckering, quantified using Cremer-Pople parameters (e.g., amplitude $Q = 0.45$ Å for similar systems), which affects molecular conformation and aggregation .

Biological Activity

(Z)-methyl 2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate is a complex organic compound notable for its unique structural features, including a benzofuran core and a furan substituent. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Chemical Structure and Properties

The chemical formula of this compound is C21H16O5C_{21}H_{16}O_{5}, and it exhibits a distinctive (Z) configuration that influences its reactivity and biological properties. The compound's structure can be depicted as follows:

 Z methyl 2 5 methylfuran 2 yl methylene 3 oxo 2 3 dihydrobenzofuran 5 carboxylate\text{ Z methyl 2 5 methylfuran 2 yl methylene 3 oxo 2 3 dihydrobenzofuran 5 carboxylate}

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC21H16O5
Molecular Weight348.35 g/mol
CAS Number71620-30-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may modulate enzyme activities and metabolic pathways, making it a valuable probe in biochemical research. The compound's fluorescence properties also lend themselves to imaging applications in biological studies.

Pharmacological Potential

Research indicates that this compound may possess several pharmacological properties:

  • Antioxidant Activity : The presence of the furan ring contributes to its potential as an antioxidant, which can help in mitigating oxidative stress-related diseases.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory conditions.
  • Antimicrobial Activity : Similar compounds have shown effectiveness against various microbial strains, indicating potential antimicrobial effects.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

Study 1: Antioxidant Properties

A study evaluated the antioxidant capacity of similar benzofuran derivatives using DPPH radical scavenging assays. Results indicated that these compounds effectively reduced oxidative stress markers in vitro, suggesting potential therapeutic applications in oxidative stress-related diseases.

Study 2: Enzyme Inhibition

In another investigation, this compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. The findings demonstrated significant inhibition of enzyme activity at micromolar concentrations, highlighting its potential as a lead compound for drug development.

Study 3: Antimicrobial Activity

Research on structural analogs showed promising results against Gram-positive bacteria. The mechanism of action was attributed to disruption of bacterial cell wall synthesis, providing insights into the compound's potential as an antimicrobial agent.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantSignificant reduction in oxidative stress markers
Enzyme InhibitionInhibition of metabolic enzymes
AntimicrobialEffective against Gram-positive bacteria

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